1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea
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Overview
Description
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting two aromatic rings, one of which is substituted with a fluorine atom and the other with an ethoxy and methyl-substituted pyrimidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 6-ethoxy-2-methylpyrimidin-4-amine intermediate. This can be achieved through the reaction of ethoxyacetylacetone with guanidine under basic conditions.
Aromatic Substitution: The pyrimidinyl intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-nitrophenyl isocyanate to form the corresponding urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea linkage or the aromatic rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or nitrating agents like nitric acid for nitration.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, particularly those involving aberrant cell signaling pathways.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea: Similar structure but with the fluorine atom on a different position of the aromatic ring.
Uniqueness: 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluorophenyl)urea is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and fluorine substituents may enhance its lipophilicity and ability to interact with biological targets.
Properties
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-15-7-9-16(10-8-15)25-20(27)26-17-6-4-5-14(21)11-17/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOYXKXCWZQUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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